![molecular formula C20H16N4O2S2 B7534256 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7534256.png)
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide, also known as PBTZ169, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide' involves the reaction of 2-mercaptothiophene-3-carboxylic acid with N,N'-carbonyldiimidazole to form the activated ester. This ester is then reacted with 2-(1-phenylbenzimidazol-2-yl)thioacetic acid to form the intermediate. The intermediate is then reacted with ammonia to form the final product.
Starting Materials
2-mercaptothiophene-3-carboxylic acid, N,N'-carbonyldiimidazole, 2-(1-phenylbenzimidazol-2-yl)thioacetic acid, ammonia
Reaction
React 2-mercaptothiophene-3-carboxylic acid with N,N'-carbonyldiimidazole to form the activated ester, React the activated ester with 2-(1-phenylbenzimidazol-2-yl)thioacetic acid to form the intermediate, React the intermediate with ammonia to form the final product
Mecanismo De Acción
The mechanism of action of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is not fully understood, but it is believed to involve inhibition of the mycobacterial ATP synthase enzyme. This enzyme is essential for the survival of the bacteria, and inhibition of its activity leads to the death of the bacteria. 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has also been found to have activity against other enzymes involved in the energy metabolism of the bacteria, as well as enzymes involved in the biosynthesis of the bacterial cell wall.
Efectos Bioquímicos Y Fisiológicos
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to have low toxicity in vitro and in vivo, and it has been shown to be well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, with good oral bioavailability and a long half-life. 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to accumulate in the lungs, which is a major site of TB infection, suggesting that it may be effective in treating pulmonary TB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is its potent anti-TB activity, particularly against drug-resistant strains of the bacteria. This makes it a promising candidate for the development of new TB drugs. However, one of the limitations of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide. One of the areas of interest is the development of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide-based combination therapies for the treatment of TB. Combination therapies are typically more effective than single-drug therapies, and they may help to reduce the development of drug resistance. Another area of interest is the investigation of the activity of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide against other bacterial and fungal pathogens. Finally, the development of more potent and selective analogs of 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide may help to improve its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of tuberculosis (TB) research. TB is a highly infectious disease caused by Mycobacterium tuberculosis, and it is a major global health problem. 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has been shown to have potent anti-TB activity, and it has been found to be effective against drug-resistant strains of the bacteria. In addition, 2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide has also been found to have activity against other bacterial and fungal pathogens, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2-[[2-(1-phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c21-18(26)14-10-11-27-19(14)23-17(25)12-28-20-22-15-8-4-5-9-16(15)24(20)13-6-2-1-3-7-13/h1-11H,12H2,(H2,21,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOHOYQAGHYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1-Phenylbenzimidazol-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7534190.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7534200.png)
![1-(2-methoxyethyl)-5-oxo-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrrolidine-3-carboxamide](/img/structure/B7534208.png)
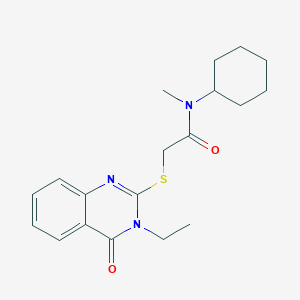
![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylpropanamide](/img/structure/B7534221.png)
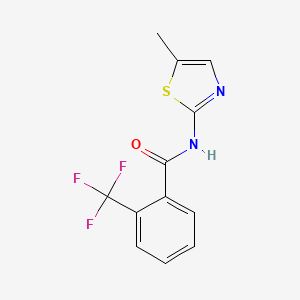
![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)
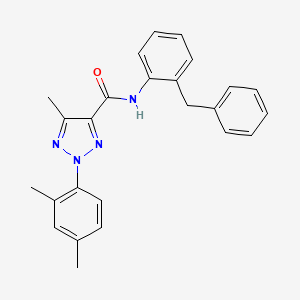
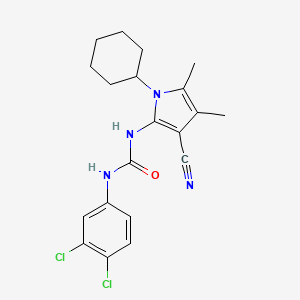
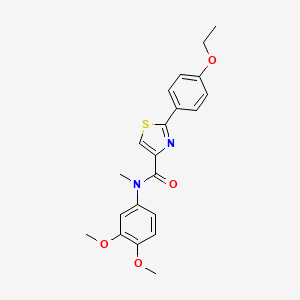
![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)